3-ethoxy-N-(4-methylphenyl)benzamide
Description
3-Ethoxy-N-(4-methylphenyl)benzamide is a benzamide derivative characterized by an ethoxy group at the 3-position of the benzoyl ring and an N-(4-methylphenyl) substituent. Structural characterization of related compounds employs techniques such as X-ray crystallography, DFT calculations, and spectroscopic methods (FTIR, NMR) .
Properties
IUPAC Name |
3-ethoxy-N-(4-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-3-19-15-6-4-5-13(11-15)16(18)17-14-9-7-12(2)8-10-14/h4-11H,3H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLNYMKFRKPYON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-(4-methylphenyl)benzamide typically involves the reaction of 3-ethoxybenzoic acid with 4-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 3-ethoxy-N-(4-methylphenyl)benzamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced production time. The use of automated systems also ensures consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-(4-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 3-ethoxybenzoic acid derivatives.
Reduction: 3-ethoxy-N-(4-methylphenyl)amine.
Substitution: Nitro or halogenated derivatives of 3-ethoxy-N-(4-methylphenyl)benzamide.
Scientific Research Applications
3-ethoxy-N-(4-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzamide derivatives exhibit varied biological and physicochemical properties depending on substituent positions, electronic effects, and steric factors. Below is a detailed comparison of 3-ethoxy-N-(4-methylphenyl)benzamide with its structural analogs:
Substituent Effects on Antioxidant Activity
3-Acetoxy-2-methyl-N-(4-methylphenyl)benzamide ():
- Substituents: Acetoxy (3-position), methyl (2-position), and 4-methylphenyl.
- Antioxidant Activity: Exhibits moderate antioxidant capacity (IC₅₀ = 28.5 μM in DPPH assays), attributed to the electron-donating acetoxy group enhancing radical scavenging .
- Structural Advantage: The acetoxy group increases solubility, facilitating interactions with reactive oxygen species .
Impact of Heterocyclic Moieties
- (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide (): Substituents: Thiazolidinone ring fused with a dihydrothiazole. Bioactivity: Demonstrated antimicrobial properties (MIC = 12.5 μg/mL against S. aureus) due to the thiazole ring’s ability to disrupt bacterial membranes . Structural Drawback: Increased molecular rigidity reduces solubility compared to non-heterocyclic analogs .
Electron-Withdrawing Groups and Antitumor Potential
- (3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]benzamide (): Substituents: Trifluoromethylsulfonyl (strong electron-withdrawing group). Antitumor Activity: Targets tyrosine kinases (IC₅₀ = 0.8 nM for Bcr-Abl inhibition), leveraging the sulfonyl group’s electronegativity to enhance binding affinity .
- N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB) (): Substituents: Hydroxamic acid moiety. Bioactivity: HDAC inhibitor with IC₅₀ = 100–200 μM against HepG2 and A549 cells. The hydroxamic acid chelates zinc in HDACs, enabling epigenetic modulation .
Solubility and logP Trends
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
